1-Methoxy-N-methylisoquinolin-5-amine

Synthetic chemistry Process efficiency Isoquinoline functionalization

1-Methoxy-N-methylisoquinolin-5-amine (CAS 1374651-72-5) is a synthetic small-molecule isoquinoline derivative with the molecular formula C₁₁H₁₂N₂O and a molecular weight of 188.23 g·mol⁻¹. It bears a methoxy substituent at the 1-position and an N-methylamino group at the 5-position of the isoquinoline core, placing it within the broader class of amino-substituted isoquinolines that have attracted interest as synthetic intermediates and privileged scaffolds in medicinal chemistry.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 1374651-72-5
Cat. No. B3100723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxy-N-methylisoquinolin-5-amine
CAS1374651-72-5
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCNC1=CC=CC2=C1C=CN=C2OC
InChIInChI=1S/C11H12N2O/c1-12-10-5-3-4-9-8(10)6-7-13-11(9)14-2/h3-7,12H,1-2H3
InChIKeyKIMNZTSHIMQZNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxy-N-methylisoquinolin-5-amine (CAS 1374651-72-5): Structural Identity and Procurement Baseline for a 1,5-Disubstituted Isoquinoline Building Block


1-Methoxy-N-methylisoquinolin-5-amine (CAS 1374651-72-5) is a synthetic small-molecule isoquinoline derivative with the molecular formula C₁₁H₁₂N₂O and a molecular weight of 188.23 g·mol⁻¹ . It bears a methoxy substituent at the 1-position and an N-methylamino group at the 5-position of the isoquinoline core, placing it within the broader class of amino-substituted isoquinolines that have attracted interest as synthetic intermediates and privileged scaffolds in medicinal chemistry [1]. The compound is commercially available from multiple suppliers at purities of 97–98%, typically as a research-grade chemical . Detailed spectroscopic characterization data (¹H, ¹³C NMR, IR, Raman) have been reported in the primary literature, providing a verified analytical reference for incoming quality control [2]. This guide examines the quantifiable differentiation of the 1-methoxy-N-methyl-5-amino substitution pattern relative to its closest positional isomers and des-methyl/des-methoxy analogs that a procurer might otherwise consider interchangeable.

Scaffold 1,5-disubstituted isoquinoline with dual methoxy / N-methyl features
Synthesis One-step quantitative protocol supports SAR expansion
Reference Data Published full spectroscopic characterization for method qualification

Why 1-Methoxy-N-methylisoquinolin-5-amine Cannot Be Replaced by Positional Isomers or Simpler Isoquinoline Analogs


Within isoquinoline-based discovery programs, substitution pattern—particularly the position of the methoxy group and the presence or absence of N-methylation on the 5-amino group—can fundamentally alter electronic distribution, hydrogen-bonding capacity, and molecular recognition by biological targets [1]. The 1-methoxy substituent exerts distinct electronic effects compared to methoxy groups at the 3-, 6-, 7-, or 8-positions due to its proximity to the ring nitrogen, modulating the pKa of the heterocyclic core and the nucleophilic character of the 5-amino group [2]. Published QSAR studies on isoquinoline derivatives demonstrate that N-methylation is a critical determinant of monoamine oxidase (MAO) inhibitory potency, with the N-methylisoquinolinium class exhibiting markedly higher MAO-A affinity than non-methylated counterparts [3]. Consequently, substituting 1-Methoxy-N-methylisoquinolin-5-amine with 3-Methoxy-N-methylisoquinolin-5-amine (CAS 1374652-01-3), N-methylisoquinolin-5-amine (CAS 1341688-75-2, lacking the 1-methoxy group), or 1-Methoxyisoquinolin-5-amine (CAS 72678-02-5, lacking N-methylation) is not structurally conservative: each alteration eliminates or repositions a pharmacophoric feature that SAR studies indicate is non-redundant. The quantitative evidence below substantiates these differentiation claims.

1-Methoxy substitution 3-methoxy isomer shifts electronic modulation and lacks patent exemplification
5-N-methylamino group Des-methyl analog (CAS 72678-02-5) loses critical MAO pharmacophoric feature
Complete dual substitution N-methylisoquinolin-5-amine (no 1-OMe) absent from QSAR-identified key interaction

Quantitative Differentiation Evidence for 1-Methoxy-N-methylisoquinolin-5-amine vs. Its Closest Analogs


Synthetic Accessibility: One-Step Quantitative Synthesis vs. Multi-Step Protocols for 3-Methoxy Regioisomer

A published one-step synthesis of 1-Methoxy-N-methylisoquinolin-5-amine proceeds in quantitative yield under adapted Vilsmeier conditions, with full spectroscopic characterization (¹H, ¹³C NMR, IR, Raman) confirming structural identity [1]. In contrast, the 3-methoxy positional isomer (CAS 1374652-01-3, 3-Methoxy-N-methylisoquinolin-5-amine) is commercially described as requiring multi-step synthetic protocols . This difference in synthetic step-count directly impacts procurement lead time, cost of goods for larger-scale orders, and the feasibility of in-house (re)synthesis for structure-activity relationship (SAR) expansion.

Synthetic Step Count
Direct head-to-head
1 step (quant.) vs multi-step
Supports procurement scalability and lead time
Molbank 2023 protocol; Vilsmeier conditions
Synthetic chemistry Process efficiency Isoquinoline functionalization

Commercial Purity Benchmarking: 98% Purity Availability with Batch-Specific QC Documentation

1-Methoxy-N-methylisoquinolin-5-amine is commercially stocked at 98% purity (Leyan, Product No. 1972567) with supporting batch-specific QC documentation (NMR, HPLC) available upon request . The 3-methoxy isomer (Bidepharm, CAS 1374652-01-3) is supplied at 97% purity with analogous QC reports . The unsubstituted parent isoquinolin-5-amine (CAS 1532-84-9) is available at >97% purity but lacks the dual methoxy/N-methyl substitution pattern essential for specific SAR programs . The 1% purity differential (98% vs. 97%) between the 1-methoxy and 3-methoxy isomers, while modest, may be relevant for applications requiring high-purity starting material for sensitive catalytic or biological assay workflows.

Purity Specification
Cross-study comparable
98% vs 97% (Δ1%)
Modest purity advantage for assay-sensitive workflows
Batch-specific QC; NMR, HPLC available
Quality control Commercial sourcing Purity specification

Pharmacophoric Completeness: Dual 1-Methoxy + 5-N-Methyl Substitution vs. Singly Modified Analogs

Published 3D-QSAR (CoMFA) studies on isoquinoline derivatives demonstrate that N-methylation is a key determinant of MAO-A inhibitory potency, with the N-methylisoquinolinium ion class being the most active, and N-methyl-6-methoxyisoquinolinium ion achieving an IC₅₀ of 0.81 µM against MAO-A [1]. The 1-methoxy group, by analogy to the structurally characterized MAO-A inhibitor chelerythrine, contributes to enhanced inhibitory activity through electronic modulation of the aromatic core [2]. Compounds lacking either the 1-methoxy group (e.g., N-methylisoquinolin-5-amine, CAS 1341688-75-2) or the N-methyl group (e.g., 1-Methoxyisoquinolin-5-amine, CAS 72678-02-5) lack a complete pharmacophoric feature set that QSAR models identify as necessary for optimal interaction with MAO-A. No direct comparative biochemical data for 1-Methoxy-N-methylisoquinolin-5-amine versus these des-methyl or des-methoxy analogs have been published; the differentiation is therefore based on class-level SAR inference from the broader isoquinoline MAO inhibitor literature.

Pharmacophore Features
Class-level inference
Dual substitution (1-OCH₃ + N-CH₃) present
Aligns with MAO-A QSAR model requirements
No direct IC₅₀ data; class benchmark 0.81 µM
Medicinal chemistry Pharmacophore modeling SAR development

Regioisomeric Differentiation: 1-Methoxy vs. 3-Methoxy Positional Isomers in NNMT-Targeted Patent Space

A patent application (US 18035429, assigned to Nanjiang Shijiang Medicine Technology Co. and Tongji University) claims isoquinoline compounds of Formula I for tumor treatment, specifically in cancers with low or absent NNMT gene expression [1]. While the generic Formula I encompasses both 1-methoxy and 3-methoxy substitution patterns, the exemplified compounds and biological data within the patent specifically validate the 1-substituted isoquinoline scaffold. The 3-methoxy isomer (CAS 1374652-01-3) is not separately exemplified with quantitative tumor efficacy data in this patent family. This creates a proprietary differentiation: a researcher seeking to build on patent-validated chemical matter for NNMT-related oncology targets should preferentially source the 1-methoxy regioisomer to align with the exemplified patent disclosure.

Patent Exemplification
Direct head-to-head
1-methoxy scaffold exemplified
Aligns with patent-validated oncology chemical matter
3-methoxy isomer not exemplified; US 18035429
NNMT inhibition Oncology Patent landscape

Evidence-Backed Application Scenarios for Procuring 1-Methoxy-N-methylisoquinolin-5-amine


Hit-to-Lead Medicinal Chemistry: NNMT-Targeted Oncology Programs Requiring Patent-Aligned Starting Scaffolds

Research groups engaged in nicotinamide N-methyltransferase (NNMT)-targeted oncology drug discovery should prioritize 1-Methoxy-N-methylisoquinolin-5-amine as a core scaffold. The compound falls within a recently published patent application (US 18035429) claiming isoquinoline derivatives for treating tumors characterized by low NNMT gene expression, where the 1-substituted isoquinoline motif is specifically exemplified with in vivo efficacy data . Sourcing the 1-methoxy regioisomer ensures alignment with the exemplified patent chemical matter, reducing FTO risk and providing a validated entry point for SAR expansion. The one-step synthetic accessibility further supports rapid analog generation during the hit-to-lead phase .

Monoamine Oxidase (MAO) Inhibitor Development: Exploiting the Dual 1-Methoxy/5-N-Methyl Pharmacophore

Programs targeting MAO-A or MAO-B for neurodegenerative or neuropsychiatric indications can leverage the complete pharmacophoric feature set of 1-Methoxy-N-methylisoquinolin-5-amine. Published 3D-QSAR studies have established that both N-methylation and methoxy substitution are critical contributors to MAO inhibitory potency within the isoquinoline class, with the top-performing N-methyl-6-methoxyisoquinolinium ion achieving an IC₅₀ of 0.81 µM against MAO-A . The 1-methoxy-N-methyl-5-amino substitution pattern provides both features in a single, synthetically accessible scaffold, whereas des-methyl or des-methoxy analogs lack one essential pharmacophoric element . Researchers should note that direct biochemical IC₅₀ data for this specific compound remain unpublished, and in-house profiling is required to confirm MAO inhibitory activity.

Method Development and Analytical Reference Standard: Fully Characterized Isoquinoline with Published Spectroscopic Signatures

Analytical laboratories developing HPLC, LC-MS, or NMR methods for isoquinoline-containing reaction monitoring or impurity profiling can employ 1-Methoxy-N-methylisoquinolin-5-amine as a well-characterized reference compound. Complete ¹H, ¹³C NMR, IR, and Raman spectral data have been published in the peer-reviewed literature (Molbank 2023, M1654), providing verified spectroscopic fingerprints for method qualification . The commercial availability at 98% purity with batch-specific QC documentation (NMR, HPLC) ensures lot-to-lot consistency suitable for use as a system suitability standard or impurity marker in regulated analytical environments .

Diversity-Oriented Synthesis and Library Construction: Regioisomerically Defined Building Block

For medicinal chemistry groups constructing focused isoquinoline libraries, the 1,5-substitution pattern of 1-Methoxy-N-methylisoquinolin-5-amine offers a structurally defined and synthetically tractable building block that is regioisomerically distinct from the more commonly encountered 3-substituted, 6-substituted, or 8-substituted isoquinoline variants . The quantitative one-step synthesis protocol enables in-house preparation for scale-up, while the primary 5-amino group provides a reactive handle for further diversification via amide coupling, reductive amination, or Buchwald-Hartwig cross-coupling . Procuring this specific regioisomer expands the topological diversity of a screening library in a dimension not accessible through the 3-methoxy isomer.

Application
Selection Property
Validation Focus
NNMT-targeted oncology hit-to-lead programs
Patent-exemplified 1-methoxy scaffold
Verify NNMT inhibition and tumor cell-model response
MAO-A/MAO-B inhibitor SAR studies
Dual methoxy/N-methyl pharmacophore
Confirm MAO inhibitory activity via in vitro assay
Analytical method development (HPLC, LC-MS, NMR)
Published full spectroscopic data
Lot-to-lot spectroscopic consistency and purity
Diversity-oriented synthesis and library construction
Regioisomerically defined 1,5-substitution pattern
Reactivity at 5-amino handle; regioisomeric purity
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